Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-

Vue d'ensemble

Description

It is widely used in various industrial applications, including the production of epoxy resins, polycarbonates, and flame retardants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- involves a multi-step process. One common method includes the reaction of 2,2-bis(4-hydroxyphenyl)propane with parachloronitrobenzene and anhydrous potassium carbonate in a system using N,N-dimethylformamide as a solvent and xylene as a dehydrating agent. The resulting product is then reduced using hydrazine hydrate and a Ni-B/C catalyst to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as complex-precipitation methods, helps in achieving electronic-grade monomer standards .

Analyse Des Réactions Chimiques

Types of Reactions

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrazine hydrate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrazine hydrate in the presence of a Ni-B/C catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Reduction: 2,2-bis(4-aminophenoxy)phenyl)propane.

Substitution: Depending on the nucleophile used, different substituted derivatives can be formed.

Applications De Recherche Scientifique

Chemical Properties and Structure

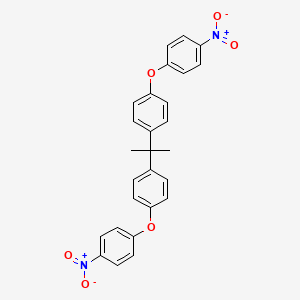

The molecular formula of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- is C27H22N2O6. Its structure includes:

- Two nitrophenoxy groups which enhance its reactivity.

- A propane backbone that provides stability and versatility in chemical reactions.

Chemistry

- Monomer for Synthesis : This compound is utilized as a monomer in the production of polycarbonates and epoxy resins. These materials are essential for creating high-performance plastics used in various applications from automotive to electronics.

- Flame Retardants : It is also employed in the development of flame retardants, leveraging its structural properties to enhance fire resistance in materials.

Biology

- Biosensors : Research has indicated potential uses for this compound in biological assays and as a component in biosensors. The nitro groups may facilitate interactions with biological targets, making it suitable for detecting specific biomolecules.

- Biological Activity : Studies suggest that the compound may modulate biological responses through its interaction with various molecular targets. This includes potential applications in drug delivery systems where its structure allows for effective transport of therapeutic agents.

Medicine

- Drug Delivery Systems : The unique structural properties of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- make it a candidate for drug delivery applications. Its ability to undergo reduction reactions can be harnessed to release drugs at targeted sites within the body.

Industry

- Production of High-Performance Materials : The compound is integral to the manufacture of high-performance materials that require durability and resistance to environmental stressors. Its use in industrial settings highlights its importance in advancing material science.

Case Study 1: Use in Flame Retardants

Research conducted on the effectiveness of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- as a flame retardant demonstrated significant improvements in material performance under fire exposure tests. The compound's ability to form char layers when exposed to heat contributes to its effectiveness in reducing flammability.

Case Study 2: Drug Delivery Applications

A study exploring the use of this compound in drug delivery systems revealed promising results where it facilitated targeted release mechanisms. The reduction of nitro groups allowed for controlled drug release profiles that could be tailored for specific therapeutic needs.

Mécanisme D'action

The mechanism by which propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- exerts its effects is primarily through its interaction with various molecular targets. The nitro groups can undergo reduction to form amine groups, which can then participate in further chemical reactions. The compound’s structure allows it to interact with different pathways, making it versatile in its applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bisphenol A (BPA)

- Bisphenol S (BPS)

- Bisphenol F (BPF)

Comparison

While BPA, BPS, and BPF are primarily used in the production of plastics and resins, propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- offers enhanced properties for specialized applications such as flame retardants and high-performance materials.

Activité Biologique

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-, also known as bis(4-nitrophenoxyphenyl)propane (BNPPP), is a synthetic organic compound with the molecular formula . Its unique structure features a central propane chain linking two bulky diphenyl ether groups, each substituted with para-nitrophenoxy groups. This configuration not only imparts rigidity but also suggests potential for diverse biological activities.

Synthesis

BNPPP is synthesized through a nucleophilic aromatic substitution reaction between 2,2-bis(4-hydroxyphenyl)propane and m-dinitrobenzene in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. This synthesis pathway highlights the compound's synthetic nature and its applications in material science and biological research .

Biological Activity Overview

The biological activity of BNPPP is primarily characterized by its interactions with various biological targets. Research indicates its potential as an antibacterial and antifungal agent, alongside possible applications in drug development due to its structural properties.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of BNPPP against several Gram-positive and Gram-negative bacteria. The compound's activity is attributed to the electron-withdrawing nitro groups on the phenyl rings, which may enhance its interaction with bacterial membranes or enzymes.

- Minimum Inhibitory Concentration (MIC) values for BNPPP against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

| Pseudomonas aeruginosa | 20 |

Table 1: Antibacterial activity of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-

Antifungal Activity

BNPPP has also shown promising antifungal properties. In vitro tests revealed significant inhibition against various fungal strains, suggesting its potential use in treating fungal infections.

- Minimum Inhibitory Concentration (MIC) values for antifungal activity are presented in Table 2.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

| Fusarium oxysporum | 35 |

Table 2: Antifungal activity of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-

The biological activity of BNPPP can be attributed to several mechanisms:

- Interference with Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

- Enzyme Inhibition : The nitro groups may interact with key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : BNPPP may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

-

Antibacterial Efficacy Study :

A study conducted on BNPPP's antibacterial properties demonstrated a significant reduction in bacterial load in infected mice models when treated with the compound. The results indicated that BNPPP could serve as a potent antibacterial agent with minimal side effects compared to traditional antibiotics . -

Antifungal Testing :

Another investigation assessed the antifungal activity of BNPPP against clinical isolates of Candida species. The study found that BNPPP effectively inhibited fungal growth at concentrations lower than those required for conventional antifungal agents .

Propriétés

IUPAC Name |

1-(4-nitrophenoxy)-4-[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O6/c1-27(2,19-3-11-23(12-4-19)34-25-15-7-21(8-16-25)28(30)31)20-5-13-24(14-6-20)35-26-17-9-22(10-18-26)29(32)33/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXREYWRKNCCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066640 | |

| Record name | 2,2-Bis[p-(p-nitrophenoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20653-11-6 | |

| Record name | 1,1′-(1-Methylethylidene)bis[4-(4-nitrophenoxy)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20653-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis(4-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020653116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(4-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis[p-(p-nitrophenoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.